molecular formula C5H14ClNO B12825403 2-Amino-2-methylbutan-1-ol hydrochloride

2-Amino-2-methylbutan-1-ol hydrochloride

Cat. No.: B12825403
M. Wt: 139.62 g/mol
InChI Key: IITRUVQGNUXQQF-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2-methylbutan-1-ol hydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

    Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.

    First Hydrolysis: N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to produce N-[1-(chloromethyl)propyl] acetamide.

    Second Hydrolysis: The acetamide is further hydrolyzed to yield 2-Amino-2-methylbutan-1-ol.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its specific structure and reactivity. Its amino and hydroxyl groups confer distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-amino-2-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H

InChI Key

IITRUVQGNUXQQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)N.Cl

Origin of Product

United States

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